molecular formula C8H14FNO B13827258 Piperidine, 1-(2-fluoro-1-oxopropyl)-

Piperidine, 1-(2-fluoro-1-oxopropyl)-

Katalognummer: B13827258
Molekulargewicht: 159.20 g/mol
InChI-Schlüssel: VCTWPPYXFQLZCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-1-piperidin-1-ylpropan-1-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-piperidin-1-ylpropan-1-one typically involves the reaction of piperidine with a fluorinated alkylating agent. One common method is the reaction of piperidine with 2-fluoropropanone under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the alkylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-1-piperidin-1-ylpropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Fluoro-1-piperidin-1-ylpropan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Fluoro-1-piperidin-1-ylpropan-1-one involves its interaction with specific molecular targets. The fluorine atom in the compound can enhance its ability to pass through biological membranes, making it more effective in reaching its target sites. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Fluoro-1-piperidin-1-ylpropan-1-one is unique due to its specific fluorine substitution, which can significantly alter its chemical and biological properties compared to other piperidine derivatives. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Eigenschaften

Molekularformel

C8H14FNO

Molekulargewicht

159.20 g/mol

IUPAC-Name

2-fluoro-1-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C8H14FNO/c1-7(9)8(11)10-5-3-2-4-6-10/h7H,2-6H2,1H3

InChI-Schlüssel

VCTWPPYXFQLZCC-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)N1CCCCC1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.